

An In-depth Technical Guide to the Thermodynamic Properties of Barium Silicides

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Compound of Interest

Compound Name: *Barium silicide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **barium silicides**, a class of materials with growing interest in electronics and thermoelectric applications. The stability and formation of these intermetallic compounds are governed by their thermodynamic characteristics, making this data essential for materials synthesis, phase diagram prediction, and the development of new technologies. This document summarizes the available quantitative data, details the experimental and theoretical protocols used for their determination, and visualizes key processes for enhanced understanding.

Core Thermodynamic Data

The primary thermodynamic property that has been rigorously investigated for the barium-silicon system is the standard enthalpy of formation ($\Delta_f H^\circ$). This value indicates the energy released or absorbed when a compound is formed from its constituent elements in their standard states and is a critical measure of its stability.

Enthalpy of Formation of Barium Silicides

Data for five key intermediate phases in the Ba-Si system have been determined both experimentally, using high-temperature decomposition techniques, and theoretically, via first-principles calculations. The values from both methods are in satisfactory agreement, providing a reliable dataset for these compounds.^{[1][2]}

Table 1: Standard Enthalpy of Formation ($\Delta_f H^\circ$) of **Barium Silicide** Phases

Compound	Experimental $\Delta_f H^\circ$ (kJ/mol-atom)	Theoretical (DFT) $\Delta_f H^\circ$ (kJ/mol-atom)
Ba₂Si	-35.8 \pm 7.0	-39.7
Ba ₅ Si ₃	-42.4 \pm 5.2	-46.4
BaSi	-50.1 \pm 2.9	-51.5
Ba ₃ Si ₄	-50.7 \pm 3.1	-50.6
BaSi ₂	-46.7 \pm 3.5	-46.9

Source: Data derived from Balducci et al., 2008.[\[1\]](#)[\[2\]](#)

Entropy and Heat Capacity

As of this review, specific experimental data for the standard molar entropy (S°) and heat capacity (C_p) of **barium silicide** compounds are not widely available in the published literature. These values are crucial for calculating the Gibbs free energy and understanding the temperature-dependent stability of the phases.

In the absence of experimental data for the compounds, the properties of the constituent elements are provided below. These values are fundamental for any thermodynamic modeling or estimation, such as using the Neumann-Kopp rule to approximate the heat capacity of a compound from its elements.

Table 2: Standard Molar Entropy and Heat Capacity of Constituent Elements (at 298.15 K)

Element	Phase	Standard Molar Entropy, S° (J/mol·K)	Molar Heat Capacity, C_p (J/mol·K)
Barium (Ba)	solid	62.5	28.07
Silicon (Si)	solid	18.8	20.0

Source: NIST Chemistry WebBook and established thermodynamic data tables.

Experimental Protocols

The determination of thermodynamic properties for refractory materials like **barium silicides** requires specialized high-temperature techniques. The primary methods employed are Knudsen Effusion Mass Spectrometry for enthalpy and adiabatic calorimetry for heat capacity.

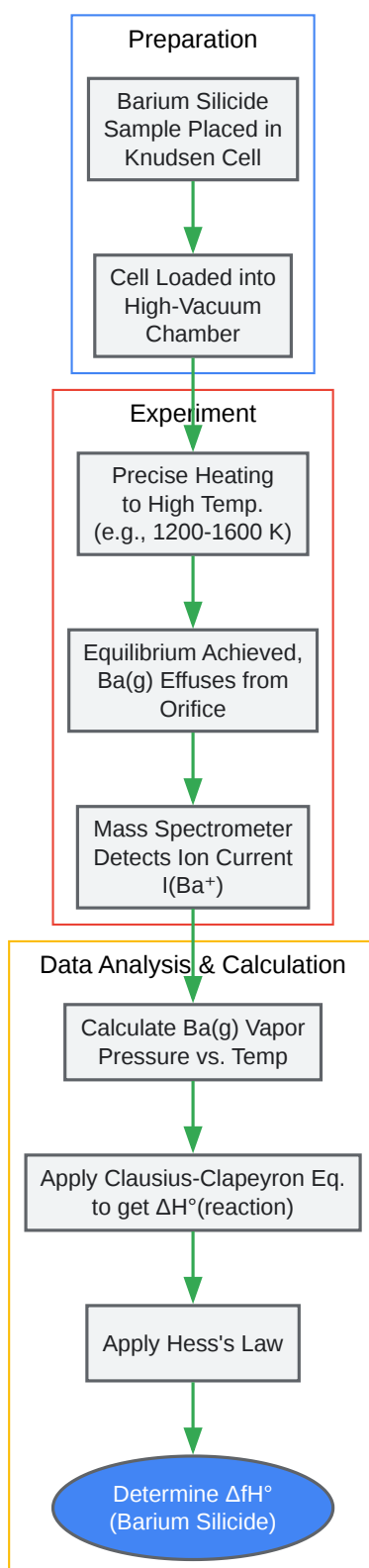
Knudsen Effusion Mass Spectrometry (KEMS)

This is the principal experimental technique used to determine the enthalpy of formation of **barium silicides**. The method is based on measuring the vapor pressure of a species in equilibrium with a condensed phase at high temperature. For **barium silicides**, all intermediate phases decompose by releasing monatomic barium gas.^[1]

Detailed Methodology:

- **Sample Preparation:** A sample of the specific **barium silicide** phase (e.g., BaSi_2) is placed inside a Knudsen cell, which is a small, thermally stable container (often made of molybdenum or tungsten) with a tiny orifice.
- **High Vacuum & Heating:** The cell is placed in a high-vacuum chamber and heated to a precise, high temperature (typically in the range of 1200-1600 K). This heating establishes an equilibrium between the solid silicide and the gaseous barium effusing from the orifice.
- **Molecular Beam Formation:** The gas atoms escaping through the orifice form a molecular beam that travels into a mass spectrometer. The high vacuum ensures the atoms travel without collision.
- **Mass Spectrometry:** The beam is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio. The intensity of the ion current for a specific species (e.g., Ba^+) is directly proportional to its partial pressure inside the cell.
- **Data Analysis:** By measuring the ion intensity as a function of temperature, the vapor pressure of barium over the silicide can be determined using the Clausius-Clapeyron equation. This allows for the calculation of the standard enthalpy change (ΔH°) of the decomposition reaction.

- **Enthalpy of Formation Calculation:** The standard enthalpy of formation of the silicide is then derived from the experimentally determined enthalpy of the decomposition reaction using Hess's Law. This calculation requires knowledge of the enthalpies of formation of the other reactants and products.



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Workflow for determining enthalpy of formation via KEMS.

Adiabatic Calorimetry

While not yet reported for **barium silicides** specifically, adiabatic calorimetry is the standard method for determining the heat capacity (C_p) of solid materials as a function of temperature.

Detailed Methodology:

- **Sample Encapsulation:** A precisely weighed sample is sealed in a sample holder within the calorimeter.
- **Thermal Isolation:** The calorimeter is placed in a high-vacuum environment and surrounded by adiabatic shields. These shields are actively heated to match the temperature of the calorimeter, minimizing any heat loss to the surroundings.
- **Heat Pulse Application:** A known quantity of heat (a heat pulse) is supplied to the sample using an electric heater.
- **Temperature Measurement:** The resulting small increase in the sample's temperature (ΔT) is measured with high-precision thermometers.
- **Heat Capacity Calculation:** The heat capacity is calculated from the ratio of the heat supplied to the measured temperature change ($C_p = dQ/dT$). This process is repeated over a wide temperature range (e.g., from near absolute zero to high temperatures) to map out the $C_p(T)$ curve.
- **Entropy Calculation:** The standard molar entropy (S°) at a given temperature (e.g., 298.15 K) can then be calculated by integrating the C_p/T vs. T data from 0 K to that temperature.

Theoretical Protocols

First-principles calculations, based on quantum mechanics, provide a powerful tool for predicting and understanding the thermodynamic properties of materials without experimental input.

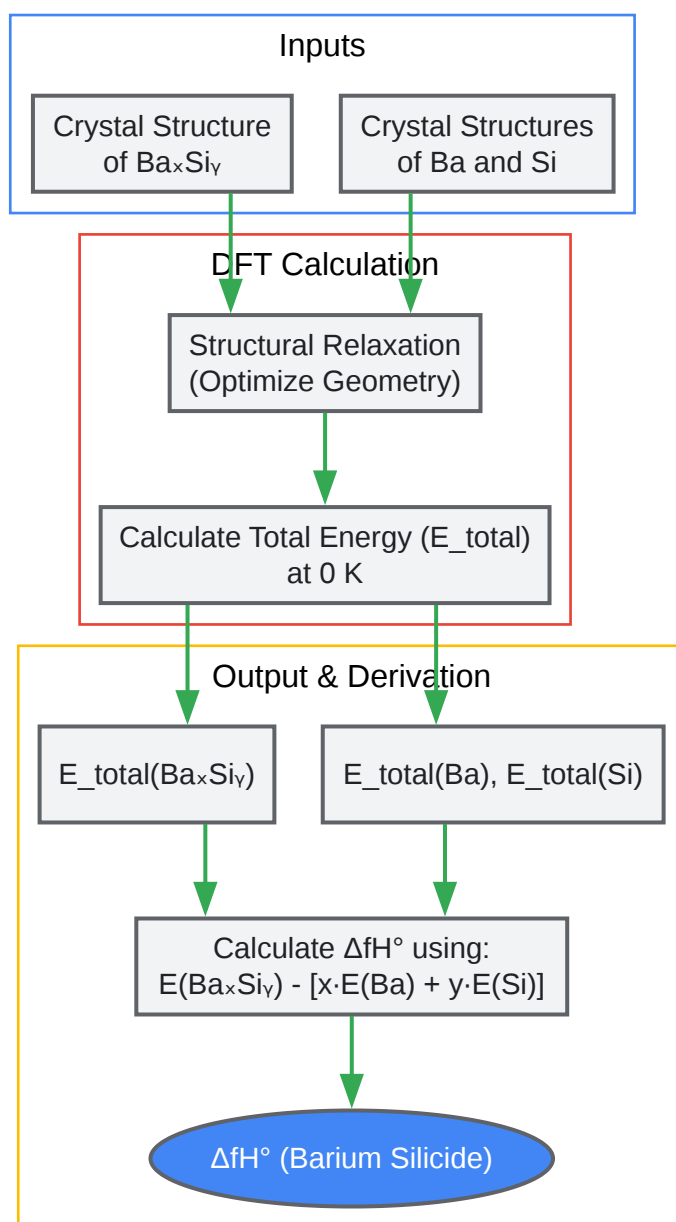
Density Functional Theory (DFT)

DFT is the state-of-the-art computational method used to calculate the heats of formation for **barium silicides**.^[1] The protocol involves calculating the ground-state total energy of a

system.

Detailed Methodology:

- **Structure Definition:** The known crystal structures of the **barium silicide** phases (e.g., BaSi₂, BaSi) and the constituent elements in their standard states (fcc-Barium, diamond-Silicon) are used as input.
- **Total Energy Calculation:** A DFT software package is used to solve the Kohn-Sham equations for these structures. This calculation determines the total electronic energy (E_{total}) for each compound and element at 0 K. For accuracy, calculations are performed using the generalized gradient approximation (GGA) for the exchange-correlation functional, with plane-wave basis sets and ultrasoft pseudopotentials.^[1]
- **Structural Relaxation:** Before the final energy calculation, the atomic positions and the size and shape of the unit cell are optimized to find the lowest-energy (most stable) configuration.
- **Enthalpy of Formation Calculation:** The enthalpy of formation at 0 K for a compound Ba_xSi_y is calculated using the following formula: $\Delta fH^\circ(\text{Ba}_x\text{Si}_y) = E_{\text{total}}(\text{Ba}_x\text{Si}_y) - [x * E_{\text{total}}(\text{Ba}) + y * E_{\text{total}}(\text{Si})]$
- **Finite Temperature Corrections:** To determine properties like entropy and heat capacity at non-zero temperatures, DFT is combined with lattice dynamics (phonon) calculations. By calculating the vibrational frequencies (phonons) of the crystal lattice, the vibrational contributions to the entropy and heat capacity can be determined using statistical mechanics.



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Logical workflow for calculating enthalpy of formation via DFT.

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